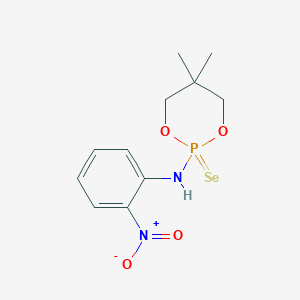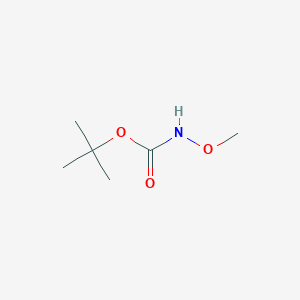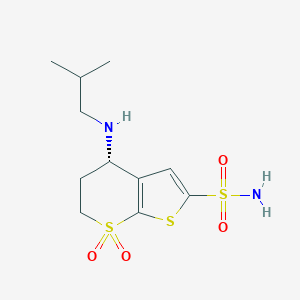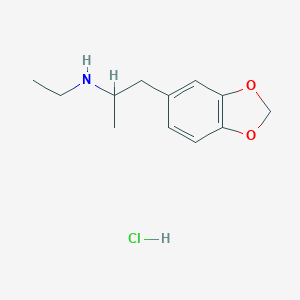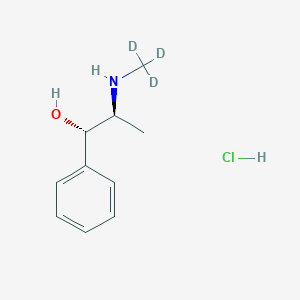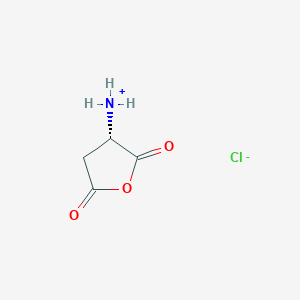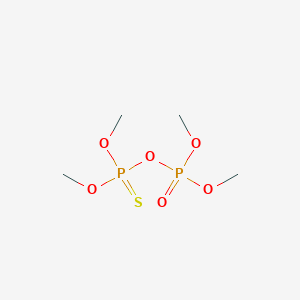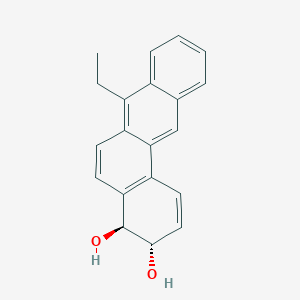
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene, commonly known as 7,12-dimethylbenz(a)anthracene (DMBA), is a potent carcinogen that has been widely used in cancer research. DMBA belongs to the polycyclic aromatic hydrocarbon (PAH) family and is known to induce tumors in various organs, including the skin, breast, lung, and liver.
Mécanisme D'action
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and DNA damage, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also induces oxidative stress and inflammation, which can promote tumor growth.
Effets Biochimiques Et Physiologiques
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors show increased cell proliferation, angiogenesis, and invasion. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene exposure can also lead to immune suppression and hormonal changes.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is a potent carcinogen that can induce tumors in a relatively short period of time, making it a useful tool for studying the early stages of carcinogenesis. However, 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors are highly variable in terms of latency, incidence, and histology, which can make it difficult to compare results across studies. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also requires careful handling and disposal due to its toxicity and carcinogenicity.
Orientations Futures
Future research on 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene should focus on identifying new targets for chemoprevention and developing more effective therapies for 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors. Studies should also investigate the role of the microbiome and epigenetic modifications in 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced carcinogenesis. Additionally, new animal models that more closely resemble human tumors should be developed to improve the translatability of preclinical studies.
Méthodes De Synthèse
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is synthesized by the Diels-Alder reaction of 1,2-dimethylbenzene with maleic anhydride, followed by hydrogenation of the resulting adduct. The final product is purified by column chromatography.
Applications De Recherche Scientifique
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is widely used as a carcinogen in animal models to study the mechanism of carcinogenesis and to evaluate the efficacy of chemopreventive agents. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors in rodents closely resemble human tumors in terms of histology, gene expression, and response to therapy. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene has been used to study the role of oncogenes, tumor suppressor genes, and DNA repair pathways in carcinogenesis.
Propriétés
Numéro CAS |
111876-20-1 |
|---|---|
Nom du produit |
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene |
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(3S,4S)-7-ethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O2/c1-2-13-14-6-4-3-5-12(14)11-18-15(13)7-8-17-16(18)9-10-19(21)20(17)22/h3-11,19-22H,2H2,1H3/t19-,20-/m0/s1 |
Clé InChI |
RWPZESDFTQDOHT-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=C[C@@H]([C@H]3O)O |
SMILES |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |
SMILES canonique |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |
Synonymes |
3,4-dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene 7-ethyl-3,4-dihydrobenz(a)anthracene-3,4-diol EBAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



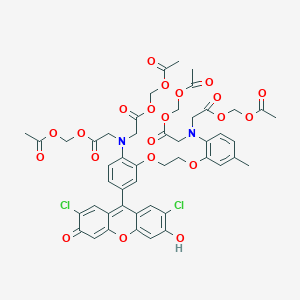
![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
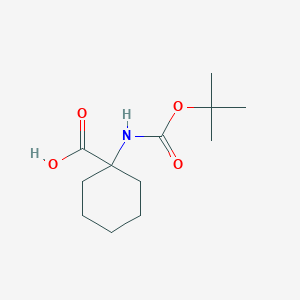
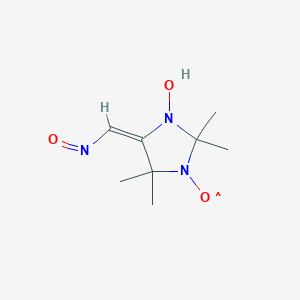
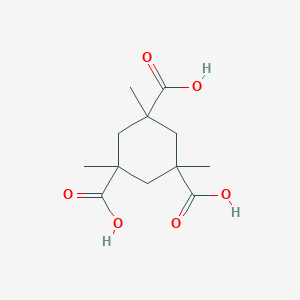
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
